N-[4-(allyloxy)phenyl]-2-phenylacetamide
Description
Properties
IUPAC Name |
2-phenyl-N-(4-prop-2-enoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-12-20-16-10-8-15(9-11-16)18-17(19)13-14-6-4-3-5-7-14/h2-11H,1,12-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCZDOYNMQFPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Chloro and fluoro substitutions improve target affinity but may reduce solubility compared to the allyloxy group .
Antitumor and Anti-inflammatory Activity
- Formyl-containing analogs (e.g., N-(3-chloro-4-methylphenyl)-2-(4-formylphenoxy)acetamide) exhibit antitumor activity by forming Schiff bases with cellular amines, disrupting protein function .
- Allyloxy derivatives may leverage similar mechanisms via electrophilic allyl intermediates, though direct evidence is pending .
Enzyme Inhibition and Receptor Binding
- Fluorinated acetamides show enhanced binding to cyclooxygenase (COX) enzymes due to fluorine's electronegativity .
Physicochemical Properties
| Property | Target Compound | N-(4-fluorophenyl)acetamide | N-(4-hydroxyphenyl)acetamide |
|---|---|---|---|
| LogP (Lipophilicity) | ~3.2 (predicted) | 2.8 | 1.5 |
| Solubility (mg/mL) | <0.1 (aqueous) | 0.3 | 1.2 |
| Melting Point (°C) | 120–125 (estimated) | 135 | 98 |
Notes:
Therapeutic Potential and Unique Advantages
The target compound’s allyloxy group offers unique advantages over similar compounds:
Reactivity : The allyl ether can undergo metabolic oxidation to form reactive epoxides or allylic alcohols, enabling prodrug strategies .
Versatility : The unsaturated bond allows for further chemical modifications (e.g., click chemistry) to append targeting moieties .
Synergy with Acetamide Core : The phenylacetamide backbone provides a stable hydrogen-bonding framework, complementing the allyloxy group’s electronic effects .
Q & A
Q. What are the standard synthetic routes for N-[4-(allyloxy)phenyl]-2-phenylacetamide, and how are reaction progress and purity monitored?
The synthesis typically involves substitution reactions and condensation steps. For example:
- Allyloxy group introduction : React 4-aminophenol with allyl bromide under basic conditions to form 4-(allyloxy)aniline, followed by acetylation with phenylacetyl chloride.
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) is used to track reaction progress . For purification, crystallization (ethanol) or column chromatography (silica gel) is employed .
Q. Which spectroscopic techniques are employed to confirm the structure and purity of this compound?
- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and allyl ether (C-O-C, ~1200 cm⁻¹) stretches .
- ¹H NMR : Key signals include the allyloxy group (δ 4.5–5.5 ppm for CH₂=CH₂ and OCH₂), acetamide NH (δ 8–10 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound derivatives under varying catalytic conditions?
- Catalyst selection : Use piperidine or proton exchange resins (e.g., PPFIP-(NO₃)₂) to enhance nucleophilic substitution efficiency .
- Solvent systems : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates, while ethanol/dioxane mixtures (1:1) facilitate cyclization .
- Reaction time : Monitor by TLC; extended reflux (5–7 hours) ensures complete conversion of intermediates like 2-chloroacetamides to azides .
Q. What strategies are recommended for resolving contradictions in reaction outcomes when synthesizing structurally related acetamide derivatives?
- Byproduct analysis : Use HPLC or GC-MS to identify side products (e.g., over-oxidized or dimerized species) .
- Conditional adjustments : If unexpected products form (e.g., indenopyrans instead of target compounds), modify stoichiometry (e.g., 1:1 aldehyde:indanedione ratio) or temperature .
- Computational validation : Compare experimental ¹H NMR shifts with DFT-calculated spectra to confirm regioselectivity .
Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of this compound in nucleophilic substitutions?
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the allyloxy group’s electron-rich oxygen directs substitutions to the para position .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Q. What in vitro assays are appropriate for evaluating the biological activity of this compound, and how should cytotoxicity thresholds be established?
- Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory models : Measure COX-2 inhibition via ELISA and compare with NSAIDs (e.g., ibuprofen) .
- Cytotoxicity thresholds : Establish using non-cancerous cell lines (e.g., HEK-293) and calculate selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
